1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N6/c1-3-24-10(2)12(9-20-24)13-8-14(15(17)18)22-16(21-13)23-6-4-11(19)5-7-23/h8-9,11,15H,3-7,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXZAKRVPVOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine, referred to as DFMP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DFMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties:
- Molecular Weight: 268.266 g/mol
- CAS Number: 1172829-91-2
- Storage Conditions: Ambient temperature recommended for stability.
DFMP is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity: DFMP has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial for tumor growth and survival.
- Antiparasitic Activity: Research indicates that DFMP may target PfATP4, a sodium pump essential for the survival of malaria parasites, thereby exhibiting antimalarial properties .
- Selective Cytotoxicity: DFMP demonstrates selective cytotoxicity towards cancer cells, particularly those deficient in p53, which is critical for tumor suppression .
Anticancer Activity
DFMP has been evaluated in various cancer models:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | 0.045 | Inhibition of cell proliferation | |
| HeLa (Cervical Cancer) | 0.032 | Induction of apoptosis | |
| MCF7 (Breast Cancer) | 0.050 | Cell cycle arrest |
Antiparasitic Activity
In studies targeting malaria:
| Study | Parasite Strain | EC50 (µM) | Effect |
|---|---|---|---|
| PfATP4 Wildtype | 0.037 | Significant inhibition of Na+-ATPase activity | |
| PfATP4 Mutant | 0.031 | Reduced efficacy due to mutation |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on DFMP's efficacy against A549 lung cancer cells revealed that treatment led to a significant reduction in cell viability after 24 hours, with an IC50 value of 0.045 µM. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
Case Study 2: Antimalarial Potential
In another investigation, DFMP was tested against Plasmodium falciparum in vitro. The results indicated a potent effect on the wildtype strain with an EC50 of 0.037 µM, suggesting its potential as a lead compound for developing new antimalarial drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Heterocyclic Core Variations: The target compound’s pyrimidine core is distinct from pyridazine (in ) and pyrazolo[3,4-d]pyrimidine (in ). Fused systems (e.g., pyrazolo-pyrimidine in ) enhance rigidity, which could improve target binding but limit solubility .
Substituent Effects: The difluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., dichlorophenyl in ) . Ethylsulfonyl () vs.
Functional Group Diversity: Oxadiazole (): Known for electron-withdrawing effects and metabolic resistance but may introduce synthetic complexity. Nitro groups (): Often associated with toxicity risks, limiting therapeutic utility compared to the target’s amine group.
Biological Activity Hypotheses :
- The target’s piperidin-4-amine moiety is analogous to piperidine derivatives in and , which are frequently used in kinase inhibitors (e.g., JAK/STAT inhibitors). The absence of bulky substituents (e.g., oxadiazole in ) may favor broader target selectivity .
Q & A
Q. What synthetic methodologies are commonly employed to construct pyrazole-pyrimidine hybrid compounds like this target molecule?
The synthesis typically involves cyclization reactions using substituted hydrazides and phosphorous oxychloride under reflux (e.g., 120°C) to form pyrimidine cores, followed by coupling with pyrazole derivatives. Solvent-free condensation of intermediates (e.g., barbituric acids, aldehydes, and pyrazol-amines) is also effective for constructing fused heterocycles .
Q. How is the structural integrity of such compounds validated post-synthesis?
Characterization relies on a combination of analytical techniques:
- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
- Mass spectrometry for molecular weight verification.
- Elemental analysis (C, H, N percentages) to validate purity .
Q. What purification strategies are optimal for isolating pyrimidine-piperidine derivatives?
Recrystallization from ethanol or methanol is widely used due to the moderate solubility of these compounds. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is effective for separating intermediates .
Q. How are difluoromethyl groups confirmed in the final product?
The presence of difluoromethyl (-CF₂H) is verified via ¹⁹F NMR , which shows distinct doublets for the two fluorine atoms. X-ray crystallography can further resolve spatial positioning, as demonstrated in related fluorinated pyrazole structures .
Q. What experimental conditions favor high yields in multi-step syntheses?
Key factors include:
- Refluxing in ethanol or toluene to drive reactions to completion.
- Using excess reagents (e.g., formaldehyde in Mannich reactions) to improve coupling efficiency .
- Optimizing reaction time (e.g., 10–12 hours) to minimize side products .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved for structurally complex heterocycles?
Discrepancies between spectroscopic and crystallographic data are addressed by:
Q. What computational tools aid in designing reactions for pyrazole-pyrimidine systems?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, while ICReDD -style workflows integrate experimental and computational data to optimize conditions (e.g., solvent-free protocols) .
Q. How can non-converging refinement parameters in crystallography be mitigated?
Strategies include:
Q. What experimental designs elucidate structure-activity relationships (SAR) for such compounds?
SAR studies involve:
Q. How are solvent effects and reaction kinetics optimized in heterocyclic coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
